
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazoles and imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring substituted with a butan-2-yl and a methyl group, and an imidazole ring substituted with a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-butanedione with hydrazine hydrate in the presence of an acid catalyst can yield 5-methylpyrazole.
Alkylation: The 5-methylpyrazole can then be alkylated using 1-bromo-2-butane to introduce the butan-2-yl group.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde.
Coupling Reaction: Finally, the pyrazole and imidazole rings can be coupled through a carboxamide linkage using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and imidazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yl group. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to introduce azide or cyano groups, respectively.
Major Products
Oxidation: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.
Reduction: Reduction of the carboxamide group can yield primary amines.
Substitution: Substitution reactions can yield azide or cyano derivatives of the original compound.
Scientific Research Applications
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methylfuran-3-carboxamide
- 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[(1-cyclopropylcyclobutyl)methyl]urea
Uniqueness
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole and imidazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-5-9(2)18-10(3)6-12(16-18)15-13(19)11-7-17(4)8-14-11/h6-9H,5H2,1-4H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZLSZSIFHGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)NC(=O)C2=CN(C=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6964339.png)
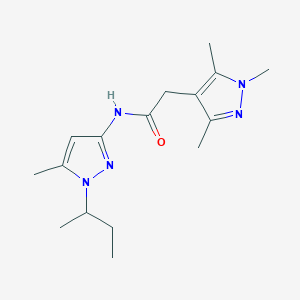
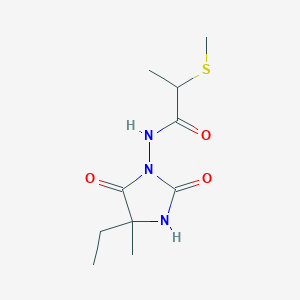
![[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964355.png)
![2-(3-Methylsulfonylpyridin-2-yl)-7-oxa-2-azaspiro[4.5]decane](/img/structure/B6964358.png)
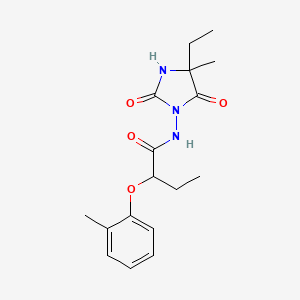
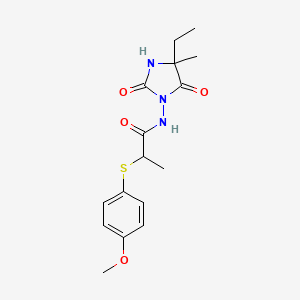
![1-Methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6964374.png)
![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(2-propan-2-ylazetidin-1-yl)methanone](/img/structure/B6964382.png)

![1-(2,2-difluoroethyl)-N-[(4-propan-2-yl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6964419.png)
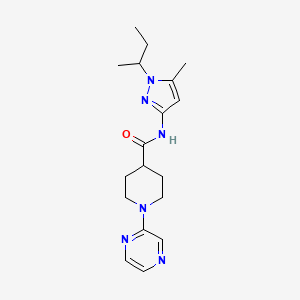
![N-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-N-ethylmethanesulfonamide](/img/structure/B6964427.png)
![1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[1-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B6964429.png)
